molecular formula C10H10FN3O B1438310 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 1156736-18-3

1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Cat. No. B1438310
M. Wt: 207.2 g/mol
InChI Key: PDVLEDRINHBEAM-UHFFFAOYSA-N
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Description

“1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a derivative of 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular formula of “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is C10H7F2N3O . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” include a melting point of 103-107 °C, a predicted boiling point of 388.0±52.0 °C, and a predicted density of 1.39±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, which is closely related to the requested chemical, has been synthesized and studied for its crystal structure. This research provides insights into the orthorhombic space group and intermolecular hydrogen bond stabilizations in the crystal lattice (Xu Liang, 2009).

Antimicrobial and Antifungal Activity

  • Some derivatives of 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, such as substituted 6-fluorobenzo[d]thiazole amides, have been synthesized and shown to exhibit significant antibacterial and antifungal activity. These compounds were found to have comparable or slightly better activity than certain medicinal standards (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).

Aromatase Imaging

  • 18F-labelled vorozole analogues, which include a similar triazolyl structure, have been developed for PET tracer applications in imaging aromatase, an enzyme involved in estrogen synthesis. These compounds showed specific binding in brain regions associated with aromatase expression (M. Erlandsson, F. Karimi, Kayo Takahashi, B. Långstrom, 2008).

Synthesis and Characterization

  • The synthesis and structural characterization of various related triazole derivatives, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, have been reported. Their antimicrobial activity has also been evaluated (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).

Process Development in Synthesis

Safety And Hazards

All chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .

Future Directions

The future directions of research on “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

1-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVLEDRINHBEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

CAS RN

1156736-18-3
Record name 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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